![molecular formula C18H15NO2 B6415798 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% CAS No. 1261999-99-8](/img/structure/B6415798.png)
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95%
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Overview
Description
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% (2-BHP-95) is a chemical compound used as a synthetic intermediate in the pharmaceutical industry and as a reagent in biochemical and physiological research. It is a member of the pyridine family and is a white, crystalline solid with a melting point of 118-121°C. It is soluble in water, alcohols, and aromatic hydrocarbons. 2-BHP-95 is a versatile reagent with a wide range of applications in laboratory research and drug development.
Mechanism of Action
The mechanism of action of 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% is not fully understood. However, it is known that it acts as a catalyst in the synthesis of various compounds, and it is believed to facilitate the formation of a covalent bond between two molecules. Additionally, it is thought to act as a proton donor, which helps to stabilize the reaction and increase the rate of reaction.
Biochemical and Physiological Effects
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% is generally considered to be non-toxic and non-mutagenic. However, it has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Additionally, it has been shown to modulate the expression of certain genes, such as those involved in inflammation and cell death.
Advantages and Limitations for Lab Experiments
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable under a variety of conditions. Additionally, it is a versatile reagent that can be used in a variety of reactions and syntheses. However, it is important to note that it is not suitable for long-term storage, as it is susceptible to hydrolysis.
Future Directions
There are a number of potential future directions for research involving 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95%. For example, it may be possible to develop new syntheses and reactions using this compound. Additionally, further research into the biochemical and physiological effects of 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% may lead to new therapeutic applications. Additionally, further research into the mechanism of action of this compound may lead to a better understanding of its effects. Finally, it may be possible to develop new methods for synthesizing 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% in order to improve its availability and reduce its cost.
Synthesis Methods
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% is synthesized through a reaction between benzyl bromide and 2-hydroxy-5-pyridinone. The reaction proceeds through an S_N2 displacement of the bromide by the pyridinone, and the product is then purified by distillation. The yield of the reaction is typically 95%, hence the name 2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95%.
Scientific Research Applications
2-(2-Benzyloxyphenyl)-5-hydroxypyridine, 95% is used in a variety of scientific research applications, including biochemical and physiological studies. It is used as a reagent for the synthesis of various compounds, such as esters, amides, and other derivatives. It is also used in the synthesis of peptides and proteins, as well as in the synthesis of small organic molecules. Additionally, it is used in the synthesis of pharmaceuticals, such as antifungal agents, antibiotics, and anti-cancer drugs.
properties
IUPAC Name |
6-(2-phenylmethoxyphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c20-15-10-11-17(19-12-15)16-8-4-5-9-18(16)21-13-14-6-2-1-3-7-14/h1-12,20H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEZQBJKPPFKMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=NC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692785 |
Source
|
Record name | 6-[2-(Benzyloxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Benzyloxyphenyl)-5-hydroxypyridine | |
CAS RN |
1261999-99-8 |
Source
|
Record name | 6-[2-(Benzyloxy)phenyl]pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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